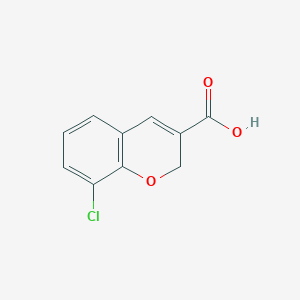
8-Chloro-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound features a chromene core with a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with chloroacetic acid in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Formation of chromene-3,4-dione derivatives.
Reduction: Formation of 3-hydroxy-8-chloro-2H-chromene.
Substitution: Formation of 8-substituted chromene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Chloro-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways involved in inflammation and oxidative stress, leading to its therapeutic effects .
Comparison with Similar Compounds
Coumarin: A structurally related compound with a benzopyranone core, known for its anticoagulant properties.
Chromone: Another related compound with a similar core structure but differing in the position of the oxygen atom.
Flavone: A compound with a similar chromene core but with additional hydroxyl groups.
Uniqueness: 8-Chloro-2H-chromene-3-carboxylic acid is unique due to the presence of the chlorine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chromene derivatives and contributes to its specific properties and applications .
Properties
CAS No. |
885270-80-4 |
|---|---|
Molecular Formula |
C10H7ClO3 |
Molecular Weight |
210.61 g/mol |
IUPAC Name |
8-chloro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-4H,5H2,(H,12,13) |
InChI Key |
MUCGQLHFTLWZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















